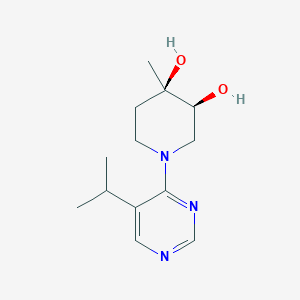

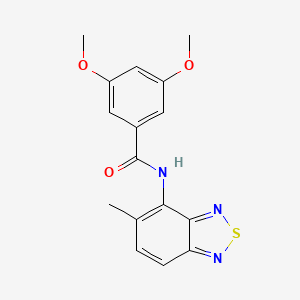

![molecular formula C10H18NO5P B5505832 3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves Mannich type reactions, as seen in the creation of 2-Hydroxy-2-oxo-1,4,2-oxa-aza-phospha(V) cyclohexane-4-methylene phosphonic acid (OAPhMPh), suggesting a potential pathway for the synthesis of similar complex molecules (Vuano et al., 2004).

Molecular Structure Analysis

Molecular structure analysis through vibrational spectroscopy and NMR suggests a chair-conformed heterocyclic structure for compounds like OAPhMPh, which might offer insights into the conformational preferences of similar phosphorus-containing cyclic compounds (Vuano et al., 2004).

Chemical Reactions and Properties

Condensation reactions play a significant role in the formation and modification of related structures. For instance, 3-Oxo-2-arylhydrazonopropanals undergo condensation with active methylene reagents, leading to various derivatives depending on the reaction conditions (Al-Mousawi & El-Apasery, 2012). These reactions are essential for introducing functional groups and modifying the molecular framework.

Physical Properties Analysis

The synthesis and structural elucidation of compounds provide insights into their physical properties, such as solubility, stability, and crystallinity. For example, the synthesis of derivatives like 2-acetoxy-3-(3,4-diacetoxyphenyl) propanoic acid offers clues about the chemical stability and liposolubility of related compounds, which can be crucial for their potential applications (Chen et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards hydrolysis, esterification, and condensation, significantly influence the utility and functionalization of these compounds. For instance, the study of adhesive polymers demonstrates the hydrolytic stability and reactivity of phosphonic acid monomers, relevant for understanding similar compounds' behavior in chemical reactions (Moszner et al., 2001).

Applications De Recherche Scientifique

Overview of Phosphonic Acids

Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have versatile applications across chemistry, biology, and physics. Their bioactive properties enable their use in drugs, pro-drugs, bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The synthesis of phosphonic acids is crucial for various research projects, with dealkylation of dialkyl phosphonates under acidic conditions or the McKenna procedure being efficient methods for their preparation (Sevrain et al., 2017).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) possess significant biological properties, including antioxidant activities. Structure-activity relationship (SAR) studies have shown the importance of an unsaturated bond in the side chain and modifications of the aromatic ring and carboxylic function for their activity. These findings highlight the potential of HCAs in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Environmental Behavior of Parabens

Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in various products. Despite being considered as emerging contaminants, their occurrence, fate, and behavior in aquatic environments have been documented. Parabens are always present at low concentrations in effluents from wastewater treatment plants, surface water, and sediments. Their biodegradability and the presence of chlorinated by-products in water raise concerns about their environmental impact and necessitate further toxicity studies (Haman et al., 2015).

Applications and Photoactivity of Hydroxy Acids

Hydroxy acids (HAs) are used in cosmetic and therapeutic formulations for their beneficial skin effects. These compounds, including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, have applications as cosmetic and therapeutic agents. Their safety, especially regarding prolonged use on sun-exposed skin, and their effects on melanogenesis, tanning, and photocarcinogenesis are important for their application in dermatology (Kornhauser et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[hydroxy-[(2-oxoazepan-1-yl)methyl]phosphoryl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18NO5P/c12-9-4-2-1-3-6-11(9)8-17(15,16)7-5-10(13)14/h1-8H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHMGUXAEDVWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CP(=O)(CCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)